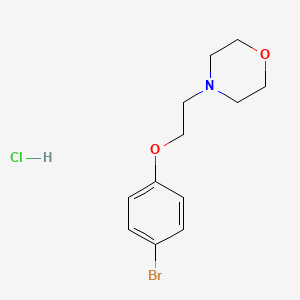
4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 836-59-9 . It has a molecular weight of 286.17 . The IUPAC name for this compound is 4-[2-(4-bromophenoxy)ethyl]morpholine .
Molecular Structure Analysis
The InChI code for “4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride” is 1S/C12H16BrNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
Synthesis and Complexation Studies
One study delves into the synthesis and complexation behaviors of morpholine derivatives with transition metals, showcasing their potential in creating complex metal-ligand assemblies. For instance, Singh et al. (2000) detailed the synthesis of tellurated derivatives of morpholine, which were then used to form complexes with palladium(II) and mercury(II). These complexes were structurally characterized, offering insights into their potential applications in materials science and catalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Antioxidant and Biological Activities
Research on bromophenols, which share structural similarities with 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride, has highlighted their potent antioxidant activities. Olsen et al. (2013) isolated four bromophenols from red algae, demonstrating their significant antioxidant effects through various assays. This study suggests that compounds structurally related to 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride may possess notable antioxidant properties, which could be relevant in pharmacological and nutraceutical applications (Olsen, Hansen, Isaksson, & Andersen, 2013).
Molecular Interaction and Coordination Chemistry
The interaction of morpholine derivatives with biological molecules and their role in coordination chemistry offer avenues for drug design and development. For example, Sakthikumar, Solomon, and Raja (2019) synthesized morpholine-based metal(ii) complexes and assessed their DNA/BSA interactions and pharmacological implications. Their findings revealed that these complexes exhibit potent DNA cleavage efficacy and radical scavenging activity, underscoring the potential of morpholine derivatives in therapeutic applications (Sakthikumar, Solomon, & Raja, 2019).
Advanced Material Synthesis
The synthesis of polymers and micelle formation studies also align closely with the chemical nature of 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride. Chang, Park, and Han (2000) explored the preparation of poly(4-methylphenoxyphosphazene)-graft-poly(2-methyl-2-oxazoline) copolymers, analyzing their micelle formation in water. Such studies reveal the potential of morpholine derivatives in developing novel materials with specific physicochemical properties (Chang, Park, & Han, 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-[2-(4-bromophenoxy)ethyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFKZJMZVGOGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

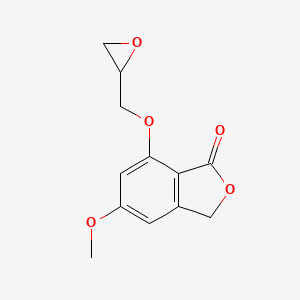
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2922971.png)
![2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2922972.png)
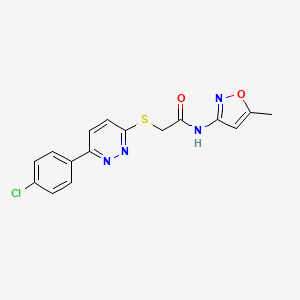
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide](/img/structure/B2922975.png)
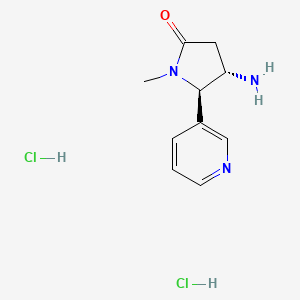
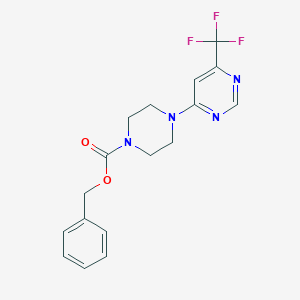
![N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)
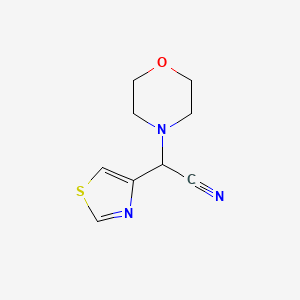
![2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B2922985.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone](/img/structure/B2922986.png)